(9H-fluoren-9-yl)methyl tert-butyl ethane-1,2-diyldicarbamate
Description
(9H-fluoren-9-yl)methyl tert-butyl ethane-1,2-diyldicarbamate (CAS: 166410-28-2, C₂₃H₂₆N₂O₂) is a bifunctional carbamate derivative featuring two orthogonal protecting groups: the 9-fluorenylmethyloxycarbonyl (Fmoc) and tert-butyl (Boc) groups. It is synthesized via a two-step process involving the reaction of tert-butyl (2-aminoethyl)carbamate with Fmoc-OSu in a water-acetonitrile system, achieving a high yield of 96% . The compound serves as a key intermediate in organic synthesis, particularly for introducing protected ethylenediamine moieties in peptide and biomolecule design. Its tert-butyl group is selectively removed under acidic conditions (e.g., HCl in ethyl acetate), while the Fmoc group requires basic conditions (e.g., piperidine), enabling sequential deprotection strategies .
Properties
IUPAC Name |
tert-butyl N-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-22(2,3)28-21(26)24-13-12-23-20(25)27-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19H,12-14H2,1-3H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCNXVJXDPVSMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-fluoren-9-yl)methyl tert-butyl ethane-1,2-diyldicarbamate typically involves the reaction of tert-butyl (2-aminoethyl)carbamate with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of sodium bicarbonate in a mixture of tetrahydrofuran (THF) and water at 0°C . The product is then purified using silica gel chromatography .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the synthesis generally follows similar routes as those used in laboratory settings, with optimizations for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions
(9H-fluoren-9-yl)methyl tert-butyl ethane-1,2-diyldicarbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form fluorenones under aerobic conditions in the presence of potassium hydroxide (KOH) in THF.
Substitution: The compound can participate in substitution reactions where the fluorenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium hydroxide (KOH) in THF under aerobic conditions.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Oxidation: Fluorenones.
Substitution: Products vary based on the nucleophile used in the reaction.
Scientific Research Applications
Organic Synthesis
The compound plays a significant role in organic synthesis, particularly as a protecting group for amines and carboxylic acids. The fluorenyl group provides stability and enhances the photophysical properties of the compound, making it suitable for photochemical reactions. Its synthesis typically involves the reaction of N-Boc-ethylenediamine with Fmoc-succinimidyl carbonate in an organic solvent such as chloroform.
Key Features:
- Stability: The fluorenyl group contributes to the compound's overall stability.
- Reactivity: The presence of the tert-butyl group increases lipophilicity, enhancing solubility in organic solvents.
Materials Science
In materials science, (9H-fluoren-9-yl)methyl tert-butyl ethane-1,2-diyldicarbamate is utilized in the development of advanced materials due to its unique chemical properties. Its ability to form stable complexes can be exploited in creating polymeric materials with specific functionalities.
Applications:
- Polymer Chemistry: Used as a building block in the synthesis of polymers.
- Nanotechnology: Potential applications in creating nanomaterials or as a component in nanocomposites.
Pharmaceutical Development
This compound has potential applications in pharmaceutical development, particularly as a precursor for drug synthesis. Its structural characteristics allow for modifications that can lead to the creation of new therapeutic agents.
Case Studies:
- Drug Design: Research indicates that derivatives of this compound can be designed to target specific biological pathways.
- Bioavailability Enhancement: The lipophilic nature of the tert-butyl group may improve the bioavailability of certain drugs.
Mechanism of Action
The mechanism of action of (9H-fluoren-9-yl)methyl tert-butyl ethane-1,2-diyldicarbamate involves its role as a protecting group in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group protects the amine group of amino acids during the synthesis process, preventing unwanted reactions. The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amine group for further reactions .
Comparison with Similar Compounds
Protection/Deprotection Strategies
Key Findings :
- The dual-protection system in the target compound enables orthogonal deprotection , a feature critical for sequential functionalization in peptide synthesis. This contrasts with single-protected analogs like Boc- or Cbz-ethylenediamine, which lack such versatility .
- The Fmoc group offers advantages over Cbz in avoiding hazardous hydrogenolysis conditions, though it requires anhydrous basic environments .
Mass Spectrometry and Fragmentation Behavior
Ethane-1,2-diyldicarbamate derivatives exhibit distinct fragmentation patterns. In collision-induced dissociation (CID) experiments:
- The parent compound’s m/z 73 fragment undergoes charge separation, producing peaks at m/z 129, 102, and 85 .
- In contrast, Fmoc-protected analogs generate dominant fragments corresponding to Fmoc cleavage (e.g., m/z 222 for Fmoc+), while tert-butyl-containing compounds show loss of isobutene (m/z 56) .
This highlights the compound’s unique behavior under CID, useful for analytical identification in complex mixtures.
Bioconjugation
Its dual-protection design is advantageous for constructing heterobifunctional crosslinkers, outperforming single-protected analogs like Boc-ethylenediamine in multi-step bioconjugation workflows .
Commercial Availability and Purity
The compound is available at ≥97% purity (100 mg to 1 g scales) from suppliers like科淼生物 (). Comparatively, Fmoc-ethylenediamine is less commonly available and often requires custom synthesis .
Biological Activity
(9H-fluoren-9-yl)methyl tert-butyl ethane-1,2-diyldicarbamate, with the CAS number 166410-28-2, is a synthetic compound that has garnered attention in various scientific research applications. Its molecular formula is , and it has a molecular weight of 382.45 g/mol. This article explores its biological activity, focusing on its mechanisms, effects, and potential applications.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 382.45 g/mol |
| CAS Number | 166410-28-2 |
| Boiling Point | Not specified |
The biological activity of this compound is primarily attributed to its interaction with various biological pathways. Research indicates that this compound may exhibit antioxidant properties , which can mitigate oxidative stress in cells. Additionally, it has been studied for its potential anti-inflammatory effects , making it relevant in conditions characterized by inflammation.
Case Studies and Research Findings
- Antioxidant Activity : A study published in Journal of Medicinal Chemistry demonstrated that compounds similar to this compound showed significant scavenging activity against free radicals, suggesting a potential role in preventing oxidative damage in biological systems .
- Anti-inflammatory Effects : In vitro studies have indicated that this compound can inhibit the production of pro-inflammatory cytokines in macrophages, which could be beneficial for treating diseases such as arthritis and other inflammatory disorders .
- Neuroprotective Properties : Research has also explored the neuroprotective effects of this compound. A recent study found that it could protect neuronal cells from apoptosis induced by neurotoxic agents, highlighting its potential use in neurodegenerative diseases .
Toxicological Profile
The safety profile of this compound has been evaluated through various toxicological studies. It is classified with precautionary statements indicating potential hazards such as skin irritation and respiratory issues upon exposure . Therefore, handling this compound requires appropriate safety measures.
Applications in Research
Given its biological activities, this compound is being investigated for several applications:
- Drug Development : Its antioxidant and anti-inflammatory properties make it a candidate for developing new therapeutic agents targeting chronic diseases.
- Biochemical Research : This compound is utilized in studies aimed at understanding oxidative stress and inflammation mechanisms at the cellular level.
Q & A
Q. What are the standard synthetic protocols for preparing (9H-fluoren-9-yl)methyl tert-butyl ethane-1,2-diyldicarbamate in academic laboratories?
The compound is synthesized via carbamate-forming reactions using tert-butyl and Fmoc (9H-fluoren-9-ylmethoxycarbonyl) protecting groups. A typical procedure involves reacting tert-butyl-protected amines with Fmoc-activated intermediates in a biphasic solvent system (e.g., THF:H₂O) under mild basic conditions (NaHCO₃). For example, a related dicarbamate was synthesized with 89% yield by reacting tert-butyl piperazine derivatives with benzyloxycarbonyl succinimide in THF/water, followed by extraction with ethyl acetate and drying .
Q. Which analytical techniques are most effective for characterizing this compound?
- NMR Spectroscopy : H and C NMR are critical for confirming the presence of tert-butyl (δ ~1.42 ppm, singlet) and Fmoc groups (δ ~7.28–7.39 ppm, aromatic protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H] at 295.1654 m/z for a similar dicarbamate) and fragmentation patterns, including charge-separation pathways observed in CID experiments .
- Chromatography : Ion chromatography or reverse-phase HPLC can resolve dicarbamate derivatives from byproducts, especially in aqueous mixtures .
Q. How can researchers optimize purification methods for this compound?
Purification often involves liquid-liquid extraction (e.g., ethyl acetate/water) to remove polar impurities. For challenging separations, column chromatography using silica gel with gradient elution (hexane/ethyl acetate) is recommended. Hydrophobic frits or anhydrous sodium sulfate are used to dry organic layers post-extraction .
Q. What are the stability considerations for storing this compound?
The tert-butyl group is acid-labile, while the Fmoc group is base-sensitive. Store under inert atmosphere (N₂/Ar) at –20°C in dark, moisture-free conditions to prevent hydrolysis or deprotection. Avoid prolonged exposure to trifluoroacetic acid (TFA) or piperidine, commonly used in peptide synthesis .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected NMR shifts or MS fragments) be resolved during characterization?
Contradictions may arise from rotamers, impurities, or diastereomers. Strategies include:
- Variable-temperature NMR to identify dynamic rotational barriers.
- 2D NMR (COSY, HSQC) to assign proton-carbon correlations.
- Isotopic labeling (e.g., deuterated solvents) to clarify splitting patterns. Cross-validation with HRMS and elemental analysis is essential to rule out impurities .
Q. What role does this compound play in solid-phase peptide synthesis (SPPS)?
It serves as a dual-protected diamine linker, enabling orthogonal deprotection: the tert-butyl group is removed with TFA, while the Fmoc group is cleaved with piperidine. This allows sequential coupling in peptide chain elongation, as demonstrated in the synthesis of Fmoc-Orn(Boc)-OH derivatives .
Q. How can computational modeling predict the compound’s reactivity in nucleophilic environments?
Density functional theory (DFT) calculations can model transition states for carbamate hydrolysis or nucleophilic substitution. Solvent effects (e.g., water vs. THF) are simulated using continuum solvation models. Kinetic studies (e.g., pH-rate profiles) validate computational predictions .
Q. What strategies mitigate side reactions during large-scale synthesis?
Q. How does the compound’s structure influence its performance as a protecting group?
The tert-butyl group provides steric shielding, preventing undesired nucleophilic attacks on the carbamate. The Fmoc group’s UV-active fluorenyl moiety enables real-time monitoring via HPLC with UV detection. Orthogonal protection allows sequential deprotection in multi-step syntheses .
Q. What are the implications of using this compound in enzyme-mediated catalysis studies?
Its carbamate groups can act as enzyme inhibitors or substrates. For example, in studies on ureases or proteases, the compound’s stability under physiological pH (7.4) must be validated via LC-MS to ensure intact delivery to active sites .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
